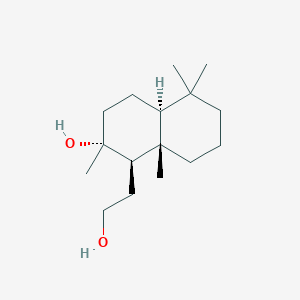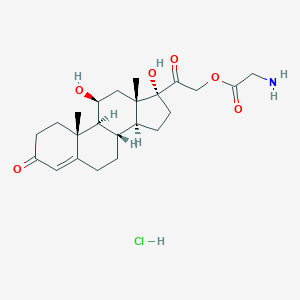
N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide, commonly known as 5-AFHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of hydroxyphenylacetamide and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-AFHA varies depending on the application. In medicine, it is thought to work by inhibiting the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. In agriculture, it is thought to work by inhibiting the growth of certain weeds through the disruption of their metabolic pathways. In materials science, it is used as a precursor for the synthesis of MOFs, which have unique properties due to their porous nature.
Effets Biochimiques Et Physiologiques
5-AFHA has been shown to have various biochemical and physiological effects, depending on the application. In medicine, it has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, it has been shown to inhibit the growth of certain weeds, which can improve crop yield. In materials science, it is used as a precursor for the synthesis of MOFs, which have unique properties due to their porous nature.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-AFHA is its versatility, as it has potential applications in various fields. It is also relatively easy to synthesize, and the synthesis method has been optimized to produce high yields of pure 5-AFHA. However, one limitation of 5-AFHA is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. This limits its potential use in medicine and other applications where toxicity is a concern.
Orientations Futures
There are several future directions for the study of 5-AFHA. In medicine, further studies are needed to determine its potential as a treatment for Alzheimer's disease and other cognitive disorders. In agriculture, further studies are needed to determine its potential as a herbicide and growth regulator for crops. In materials science, further studies are needed to explore the properties of MOFs synthesized using 5-AFHA as a precursor, and their potential applications in various fields.
Méthodes De Synthèse
The synthesis of 5-AFHA involves the reaction of 5-amino-4-fluoro-2-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 5-AFHA. This synthesis method has been optimized to produce high yields of 5-AFHA with good purity.
Applications De Recherche Scientifique
5-AFHA has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
In agriculture, 5-AFHA has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. It has also been studied for its potential use as a growth regulator for crops, as it has been shown to promote root growth and increase crop yield.
In materials science, 5-AFHA has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, separation, and catalysis.
Propriétés
Numéro CAS |
137589-58-3 |
|---|---|
Nom du produit |
N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide |
Formule moléculaire |
C8H9FN2O2 |
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
N-(5-amino-4-fluoro-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9FN2O2/c1-4(12)11-7-3-6(10)5(9)2-8(7)13/h2-3,13H,10H2,1H3,(H,11,12) |
Clé InChI |
OLAIURQIELNYCH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C(=C1)N)F)O |
SMILES canonique |
CC(=O)NC1=C(C=C(C(=C1)N)F)O |
Synonymes |
Acetamide, N-(5-amino-4-fluoro-2-hydroxyphenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




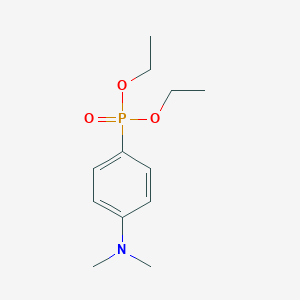
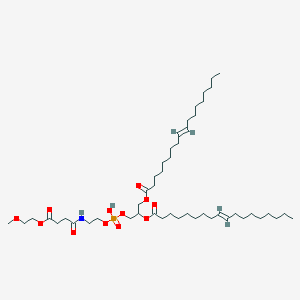
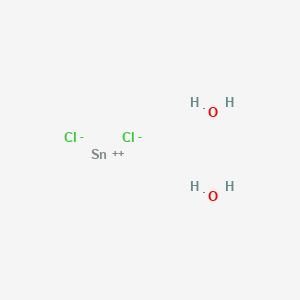




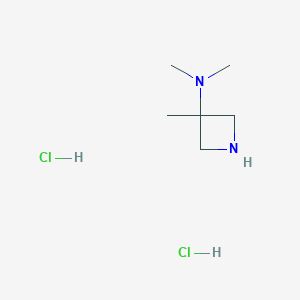
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
